Researchers using primary or tertiary amines for gemini surfactants or pH-responsive formulations face cross-linking and deprotonation. N-Methyldodecylamine (CAS 7311-30-0) overcomes this with one reactive N-H and tuned basicity (pKa ~10.8). • Enables precise EDTA-dianhydride ring-opening for ultra-low CMC surfactants. • Balances DNA binding in cationic lipids, improving transfection. • Stays protonated in alkaline metalworking fluids (pH>10) where tertiary amines fail. Supplied with ≥97% purity, consistent quality, and global shipping.
N-Methyldodecylamine (CAS: 7311-30-0) is a secondary aliphatic amine characterized by a linear 12-carbon (dodecyl) chain and a single N-methyl group. It serves as a critical intermediate in the synthesis of specialty surfactants, biocides, and phase-transfer catalysts. Its single reactive N-H bond allows for targeted functionalization, such as precise amidation or reaction with dianhydrides, which is chemically impossible for tertiary amines. Simultaneously, its methyl group provides distinct steric hindrance and electronic properties compared to primary amines, making it a highly specific procurement choice for advanced chemical manufacturing[1].
Substituting N-methyldodecylamine with its primary (dodecylamine) or tertiary (N,N-dimethyldodecylamine) analogs fundamentally alters the material's chemical reactivity and physical behavior, leading to process failures. Tertiary amines lack the reactive N-H proton required for synthesizing advanced amido- or carboxylate-linked derivatives, such as EDTA-based gemini surfactants [1]. Conversely, primary amines possess two reactive protons, leading to uncontrolled cross-linking or over-alkylation during synthesis [2]. Furthermore, the specific degree of methylation precisely tunes the molecule's basicity (pKa) and hydrogen-bonding capability, directly dictating its performance in pH-sensitive formulations and its binding affinity in supramolecular complexes [3].
When synthesizing high-performance surfactants, the choice of amine precursor dictates the final architecture and efficiency. Reacting N-Methyldodecylamine with EDTA dianhydride yields an anionic carboxylate dimeric (gemini) surfactant. This specific secondary amine structure allows the formation of the N-CH2COO- linkage, which is impossible with tertiary amines like N,N-dimethyldodecylamine. The resulting gemini surfactant exhibits a critical micelle concentration (CMC) of < 10^-4 mM[1]. In contrast, monomeric reference surfactants such as sodium laurate typically exhibit CMCs in the 1-10 mM range [1]. This represents a reduction in required surfactant dosing by several orders of magnitude.
| Evidence Dimension | Critical Micelle Concentration (CMC) of derived surfactant |
| Target Compound Data | < 10^-4 mM (as EDTA-gemini derivative) |
| Comparator Or Baseline | 1-10 mM (monomeric sodium laurate baseline) |
| Quantified Difference | >10,000-fold reduction in CMC |
| Conditions | Aqueous solution, 298 K |
Procuring the exact secondary amine enables the synthesis of advanced gemini surfactants that require dramatically lower dosing to achieve surface tension reduction, significantly cutting raw material costs in large-scale formulations.
In the formulation of DNA-surfactant complexes for gene delivery or precipitation, the degree of amine methylation directly controls the cooperative dissociation of the complex in salt solutions. Ethidium bromide displacement assays show that the stability of DNA complexes systematically weakens as steric hindrance increases: primary (dodecylamine) > secondary (N-methyldodecylamine) > tertiary (N,N-dimethyldodecylamine) > quaternary (trimethylammonium) [1]. N-Methyldodecylamine provides an intermediate, tunable binding affinity that avoids the overly rigid, irreversible binding of primary amines, while offering greater complex stability than tertiary or quaternary analogs [1].
| Evidence Dimension | DNA-Surfactant Complex Stability (Salt Tolerance) |
| Target Compound Data | Intermediate cooperative dissociation threshold |
| Comparator Or Baseline | Dodecylamine (rigid binding) and N,N-Dimethyldodecylamine (weak binding) |
| Quantified Difference | Distinct intermediate salt-induced dissociation profile |
| Conditions | Aqueous salt titration with Ethidium Bromide probe |
Selecting this specific secondary amine allows formulators of non-viral gene delivery vectors to precisely tune the release profile of nucleic acids, balancing complex stability during transport with efficient intracellular dissociation.
The basicity of aliphatic amines dictates their operational pH range in cationic formulations such as corrosion inhibitors or phase-transfer catalysts. Secondary aliphatic amines like N-methyldodecylamine exhibit higher basicity (pKa ~ 10.8) in aqueous environments compared to their tertiary counterparts [1]. In contrast, the closely related tertiary amine, N,N-dimethyldodecylamine, has a significantly lower pKa of 9.97 due to increased steric hindrance impeding the aqueous solvation of its conjugate acid [2]. This ~0.8 pKa unit difference means that N-methyldodecylamine remains predominantly protonated—and thus surface-active and capable of metal adhesion—at higher pH levels than its tertiary counterpart.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ~ 10.8 |
| Comparator Or Baseline | N,N-Dimethyldodecylamine (pKa ~ 9.97) |
| Quantified Difference | ~0.8 pKa unit higher basicity |
| Conditions | Standard aqueous conditions |
For buyers formulating corrosion inhibitors or pH-switchable emulsifiers for alkaline environments, this compound guarantees sustained cationic charge and surface adhesion where tertiary amines would prematurely deprotonate and fail.
N-Methyldodecylamine is the required precursor for synthesizing EDTA-based carboxylate dimeric (gemini) surfactants. Its single reactive secondary amine site allows for precise dianhydride ring-opening without over-alkylation, yielding surfactants that provide ultra-low critical micelle concentrations for enhanced oil recovery and high-efficiency detergents [1].
In biopharmaceutical formulations, this compound serves as a hydrophobic tail component for cationic lipid vectors. Its secondary amine structure provides an intermediate DNA binding strength, allowing formulators to balance complex stability during extracellular transport with efficient intracellular dissociation, outperforming the overly rigid binding of primary amines [2].
Due to its high basicity (pKa ~10.8), N-methyldodecylamine is ideal for metalworking fluids and industrial water treatment formulas operating in alkaline conditions. It remains protonated and capable of electrostatic adhesion to metal surfaces at pH levels where tertiary amine alternatives prematurely deprotonate and lose their protective efficacy [3].
Corrosive